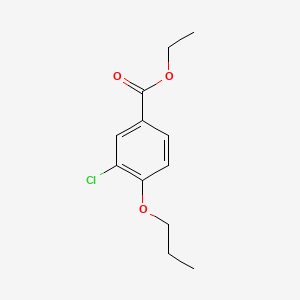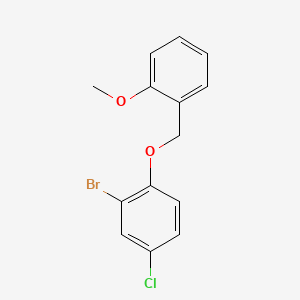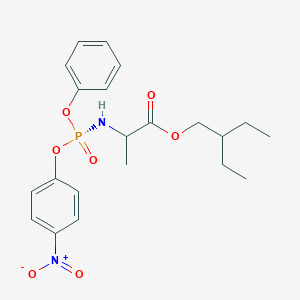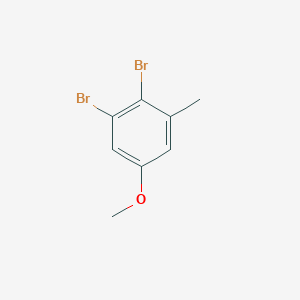![molecular formula C9H10Cl3NO2Si B14770626 Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
Silane, trichloro[3-(4-nitrophenyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is an organosilicon compound that features a nitro group and a trichlorosilyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The trichlorosilyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-amino-4-[3-(trichlorosilyl)propyl] Benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can form strong bonds with other molecules, facilitating its use as a coupling agent. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Nitro-4-[3-(trimethoxysilyl)propyl] Benzene: Similar structure but with methoxy groups instead of chlorine atoms.
1-Nitro-4-[3-(triethoxysilyl)propyl] Benzene: Similar structure but with ethoxy groups instead of chlorine atoms.
Uniqueness: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is unique due to the presence of the trichlorosilyl group, which provides distinct reactivity and bonding characteristics compared to its methoxy and ethoxy counterparts. This makes it particularly useful in applications requiring strong and stable bonds with various substrates .
Properties
Molecular Formula |
C9H10Cl3NO2Si |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
trichloro-[3-(4-nitrophenyl)propyl]silane |
InChI |
InChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2 |
InChI Key |
DLTJFBHAHLHZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)

![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)

